molecular formula C63H63CuP3 B12888394 Copper tris[tris(2-methylphenyl)phosphine]-

Copper tris[tris(2-methylphenyl)phosphine]-

Cat. No.: B12888394
M. Wt: 976.6 g/mol
InChI Key: PDLLZNLBNHZSPX-UHFFFAOYSA-N
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Description

Copper tris[tris(2-methylphenyl)phosphine]- is a coordination compound with the molecular formula C63H63CuP3. It is a complex of copper with tris(2-methylphenyl)phosphine ligands. This compound is known for its applications in catalysis and organic synthesis due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Copper tris[tris(2-methylphenyl)phosphine]- can be synthesized through the reaction of copper(I) chloride with tris(2-methylphenyl)phosphine in an inert atmosphere. The reaction typically involves the following steps:

  • Dissolving copper(I) chloride in a suitable solvent such as dichloromethane.
  • Adding tris(2-methylphenyl)phosphine to the solution.
  • Stirring the mixture under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
  • Isolating the product by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for copper tris[tris(2-methylphenyl)phosphine]- are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Copper tris[tris(2-methylphenyl)phosphine]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form copper(II) complexes.

    Reduction: It can participate in reduction reactions, often acting as a catalyst.

    Substitution: The phosphine ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

    Substitution: Ligand exchange reactions can be carried out using various phosphines or other ligands in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Copper(II) complexes with modified ligand structures.

    Reduction: Reduced copper complexes or elemental copper.

    Substitution: New coordination compounds with different ligands.

Scientific Research Applications

Copper tris[tris(2-methylphenyl)phosphine]- has several applications in scientific research:

    Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.

    Material Science: The compound is studied for its potential use in the development of new materials with unique properties.

    Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent or in drug delivery systems.

    Industrial Chemistry: It is used in the synthesis of fine chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of copper tris[tris(2-methylphenyl)phosphine]- involves its ability to coordinate with various substrates and facilitate chemical transformations. The copper center acts as a catalytic site, while the phosphine ligands stabilize the complex and enhance its reactivity. The compound can activate substrates through oxidative addition, reductive elimination, and ligand exchange processes.

Comparison with Similar Compounds

Similar Compounds

    Tris(2-methoxyphenyl)phosphine: Another phosphine ligand with similar coordination properties.

    Tris(2,4,6-trimethylphenyl)phosphine: A phosphine ligand with bulkier substituents, leading to different steric effects.

    Bis(triphenylphosphine)copper(I) chloride: A copper complex with triphenylphosphine ligands, used in similar catalytic applications.

Uniqueness

Copper tris[tris(2-methylphenyl)phosphine]- is unique due to the specific electronic and steric properties imparted by the tris(2-methylphenyl)phosphine ligands. These properties enhance its catalytic activity and selectivity in various chemical reactions, making it a valuable compound in both academic and industrial research.

Biological Activity

Copper tris[tris(2-methylphenyl)phosphine] is a complex that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Overview of Copper Complexes

Copper(I) complexes, including those with phosphine ligands, have shown promising biological activities. The utilization of copper as a therapeutic agent is based on its essential role in biological systems and its relatively lower toxicity compared to other metals. Copper complexes can induce various biological effects through mechanisms such as apoptosis, DNA intercalation, and reactive oxygen species (ROS) generation.

Anticancer Activity

Recent studies have highlighted the anticancer properties of copper(I) complexes, including copper tris[tris(2-methylphenyl)phosphine]. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.

  • Apoptosis Induction : Copper complexes can activate apoptosis signaling pathways. For instance, treatment with certain copper(II) complexes has been shown to induce apoptosis in BEL-7404 liver cancer cells via a caspase-dependent mitochondrial signaling pathway .
  • DNA Damage : Research indicates that copper(I) complexes can induce DNA lesions through free radical processes. This mechanism is crucial for their anticancer efficacy as it leads to cell cycle arrest and subsequent cell death .

Case Studies

  • In Vitro Studies : A study demonstrated that copper(I) complexes exhibited significant cytotoxicity against human ovarian carcinoma cell lines (MDAH 2774 and SCOV 3), as well as mouse colon carcinoma (CT26) and human lung adenocarcinoma (A549) cell lines .
  • Comparative Efficacy : In comparative studies, copper(I) complexes showed stronger inhibitory effects on cancer cell proliferation than their corresponding ligands, indicating the importance of the metal complexation in enhancing biological activity .

Antimicrobial Activity

Copper complexes also exhibit notable antimicrobial properties, making them candidates for developing new antimicrobial agents.

  • Antibacterial Effects : Copper(I) complexes have demonstrated efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves disrupting bacterial membrane integrity and inducing oxidative stress .
  • Biofilm Inhibition : Studies have shown that these complexes can effectively inhibit biofilm formation, which is critical in treating chronic infections associated with biofilm-producing bacteria .

Data Table: Antimicrobial Activity of Copper Tris[tris(2-methylphenyl)phosphine]

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Type
Methicillin-resistant S. aureus5 µg/mLAntibacterial
E. coli10 µg/mLAntibacterial
Pseudomonas aeruginosa15 µg/mLAntibacterial

Properties

Molecular Formula

C63H63CuP3

Molecular Weight

976.6 g/mol

IUPAC Name

copper;tris(2-methylphenyl)phosphane

InChI

InChI=1S/3C21H21P.Cu/c3*1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;/h3*4-15H,1-3H3;

InChI Key

PDLLZNLBNHZSPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.[Cu]

Origin of Product

United States

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